REACTION_CXSMILES
|
C[C@@H]([C@@H:8]1[C@@:12]2(C)[C@@H](O)C[C@@H:15]3[C@@:20]4(C)[CH2:21][CH2:22][C@@H:23]([OH:25])C[C@H:19]4[CH2:18][CH2:17][C@H:16]3[C@@H:11]2CC1)CCC(O)=O.C[C@@H]([C@@H]1[C@@]2(C)CC[C@@H]3[C@@]4(C)C[CH2:50][C@@H:51]([OH:53])[CH2:52][C@H]4CC[C@H]3[C@@H]2CC1)CCC(O)=O.C12([C:66]([OH:68])=[O:67])CC3CC(CC(C3)C1)C2.[Mn]([O-])(=O)(=O)=O.[K+].[OH-].[Na+]>>[CH:12]12[CH2:8][CH:18]3[CH2:17][CH:16]([CH2:15][CH:20]([CH2:19]3)[C:21]1=[C:22]1[C:23](=[O:25])[O:53][C:51]([CH3:50])([CH3:52])[O:68][C:66]1=[O:67])[CH2:11]2 |f:3.4,5.6|
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
deoxycholic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
|
Name
|
Compound I
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
|
Name
|
lithocholic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
|
Name
|
Compound J
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=C2C(OC(OC2=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |